Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate
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Overview
Description
Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a phenyl ring and a tert-butyl-substituted dihydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate typically involves the reaction of ethyl phenylphosphinate with a tert-butyl-substituted dihydroxybenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Ethyl phenylphosphinate: A simpler analog without the tert-butyl and dihydroxy substitutions.
Methyl 4-tert-butylphenylacetate: Shares the tert-butylphenyl structure but lacks the phosphinate group.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Contains a similar dihydroxyphenyl moiety with different functional groups.
Uniqueness
Ethyl (4-tert-butyl-2,3-dihydroxyphenyl)(phenyl)phosphinate is unique due to its combination of a phosphinate group with a tert-butyl-substituted dihydroxyphenyl ring, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H23O4P |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-tert-butyl-6-[ethoxy(phenyl)phosphoryl]benzene-1,2-diol |
InChI |
InChI=1S/C18H23O4P/c1-5-22-23(21,13-9-7-6-8-10-13)15-12-11-14(18(2,3)4)16(19)17(15)20/h6-12,19-20H,5H2,1-4H3 |
InChI Key |
CKRTWEOZIABGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=C(C(=C(C=C2)C(C)(C)C)O)O |
Origin of Product |
United States |
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